1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)-
Description
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Properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-9-8-12-11-18(15-14(12)7-4-10-17-15)21(19,20)13-5-2-1-3-6-13/h1-7,10-11H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDGHPOIXHTDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and differentiation.
- Molecular Formula : C13H9N3O4S
- Molecular Weight : 303.29 g/mol
- CAS Number : 937012-11-8
Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Recent studies indicate that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit strong inhibitory effects on FGFRs. This class of compounds has been synthesized and evaluated for their biological activity against FGFRs, showing potential as therapeutic agents in cancer treatment due to their ability to inhibit tumor growth by blocking these receptors .
Antitumor Activity
The antitumor properties of pyrrolo[2,3-b]pyridine derivatives have been highlighted in several studies. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression in malignant cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrrolo[2,3-b]pyridine ring can enhance potency and selectivity against FGFRs. For example, substituents such as phenylsulfonyl groups have been shown to increase binding affinity and inhibit receptor activity more effectively than unsubstituted analogs .
Case Studies
-
Study on FGFR Inhibition :
- Researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and tested their inhibitory effects on FGFR signaling pathways.
- Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent inhibition capabilities.
-
Anticancer Efficacy :
- A compound from this class was evaluated for its effects on human cancer cell lines (e.g., breast and lung cancer).
- The study reported a significant reduction in cell viability and increased apoptotic markers in treated cells compared to controls.
Data Tables
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 1-(phenylsulfonyl)- | 0.5 | MCF-7 (Breast) | FGFR inhibition, apoptosis induction |
| 1H-Pyrrolo[2,3-b]pyridine derivative A | 2.0 | A549 (Lung) | Cell cycle arrest |
| 1H-Pyrrolo[2,3-b]pyridine derivative B | 1.5 | HeLa (Cervical) | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
